molecular formula C10H13NO3S2 B14891803 Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate

Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate

Cat. No.: B14891803
M. Wt: 259.3 g/mol
InChI Key: APQCKZHEXVUEKQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate is a chemical compound with the molecular formula C10H13NO3S2. This compound features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate typically involves the condensation of thiophene derivatives with acetamido compounds. One common method includes the reaction of thiophene-2-thiol with methyl 3-bromo-2-(bromomethyl)propanoate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophene-2-ylthio group provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO3S2

Molecular Weight

259.3 g/mol

IUPAC Name

methyl 3-[(2-thiophen-2-ylsulfanylacetyl)amino]propanoate

InChI

InChI=1S/C10H13NO3S2/c1-14-9(13)4-5-11-8(12)7-16-10-3-2-6-15-10/h2-3,6H,4-5,7H2,1H3,(H,11,12)

InChI Key

APQCKZHEXVUEKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CSC1=CC=CS1

Origin of Product

United States

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